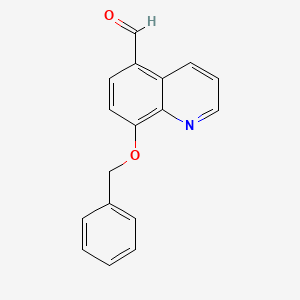

8-(Benzyloxy)quinoline-5-carbaldehyde

Description

Properties

Molecular Formula |

C17H13NO2 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

8-phenylmethoxyquinoline-5-carbaldehyde |

InChI |

InChI=1S/C17H13NO2/c19-11-14-8-9-16(17-15(14)7-4-10-18-17)20-12-13-5-2-1-3-6-13/h1-11H,12H2 |

InChI Key |

XOKVDNABWJILQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C=O)C=CC=N3 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 8-(benzyloxy)quinoline compounds exhibit promising anticancer activities. For instance, studies have synthesized various substituted quinoline derivatives that show potent antiproliferative effects against several cancer cell lines, including HL-60 and Hep3B. Notably, certain compounds demonstrated IC50 values lower than 1 μM, indicating high potency without significant toxicity to normal cells . Mechanistic studies reveal that these compounds can disrupt microtubule assembly and induce apoptosis through intrinsic and extrinsic pathways .

Enzyme Inhibition

8-(Benzyloxy)quinoline-5-carbaldehyde has also been evaluated for its inhibitory activity against carbonic anhydrases (CA), which are crucial for various physiological processes. Some derivatives were found to inhibit different isoforms of human carbonic anhydrase with varying potencies, suggesting potential applications in treating conditions like glaucoma and epilepsy .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available quinoline derivatives. The compound can be synthesized through the reaction of benzyloxy-substituted quinoline with appropriate aldehydes under specific conditions to ensure high yields .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for optimizing the efficacy of these compounds. Studies have established SAR correlations that guide the design of new derivatives with enhanced biological properties. For example, modifications at specific positions on the quinoline ring can significantly influence the compound's ability to inhibit cancer cell proliferation .

Material Science Applications

Beyond biological applications, this compound is being explored in materials science. Its derivatives have shown potential in organic electronics and photonic devices due to their unique electronic properties. The ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and sensors .

Case Study 1: Antiproliferative Activity

A study synthesized multiple 6,7,8-substituted benzyloxyquinolin-2(1H)-one derivatives from this compound. These derivatives were tested against a panel of human cancer cell lines, revealing that certain compounds exhibited significant antiproliferative activity while sparing normal cells from cytotoxic effects .

Case Study 2: Enzyme Inhibition

In another investigation, researchers focused on the inhibition of carbonic anhydrases by various quinoline derivatives derived from this compound. The study highlighted the potential of these compounds in developing therapeutic agents for conditions influenced by carbonic anhydrase activity, such as metabolic disorders .

Comparison with Similar Compounds

5-Bromoquinoline-8-carbaldehyde

- Molecular Formula: C₁₀H₆BrNO

- Molecular Weight : 236.07 g/mol

- Substituents : Bromine at position 5, aldehyde at position 6.

- Key Differences: The bromine atom enhances electrophilicity at position 5, making it suitable for Suzuki-Miyaura coupling reactions. Lower purity (95%) compared to 8-(Benzyloxy)quinoline-5-carbaldehyde . Applications: Intermediate in halogenated heterocycle synthesis.

5-Chloroquinoline-8-carbaldehyde

- Molecular Formula: C₁₀H₆ClNO

- Molecular Weight : 191.61 g/mol

- Substituents : Chlorine at position 5, aldehyde at position 7.

- Purity: 95% (lower than the benzyloxy analog) . Applications: Lab-scale synthesis of chlorinated pharmaceuticals.

8-Bromoquinoxaline-5-carbaldehyde

- Molecular Formula : C₇H₅ClN₂

- Molecular Weight : 152.58 g/mol

- Substituents: Bromine on quinoxaline core, aldehyde at position 4.

- Key Differences: Quinoxaline core (two adjacent nitrogen atoms) vs. quinoline (one nitrogen), altering electronic properties and binding affinity in metal complexes. Applications: Metal coordination chemistry and sensor design .

5-Bromo-8-methoxy-2-methylquinoline

- Molecular Formula: C₁₁H₁₀BrNO

- Molecular Weight : 252.11 g/mol

- Substituents : Methoxy at position 8, methyl at position 2.

- Key Differences: Methoxy group increases electron density on the quinoline ring, enhancing stability but reducing reactivity toward electrophiles. Applications: Antimicrobial agent development .

Data Table: Comparative Analysis

Research Findings and Reactivity Trends

- Electronic Effects: The benzyloxy group in this compound donates electron density via resonance, stabilizing intermediates in oxidation reactions (e.g., conversion to carboxylic acids using Jones reagent) . In contrast, halogen substituents (Br, Cl) withdraw electron density, accelerating electrophilic aromatic substitution but slowing nucleophilic attacks.

- Steric Effects: The bulky benzyloxy group reduces accessibility to the quinoline core, making it less reactive than smaller analogs like 5-Chloroquinoline-8-carbaldehyde in certain coupling reactions .

- Synthetic Utility: this compound’s aldehyde group is critical for forming imine linkages in Mannich base syntheses, a feature absent in non-aldehyde analogs like 5-Bromo-8-methoxy-2-methylquinoline .

Preparation Methods

Reaction Overview

This direct method involves protecting the 8-hydroxy group of 8-hydroxyquinoline-5-carbaldehyde (CAS 2598-30-3) via benzylation. The hydroxyl group is deprotonated and substituted with a benzyl group using benzyl bromide under basic conditions.

Procedure:

-

Substrate : 8-Hydroxyquinoline-5-carbaldehyde (1.0 eq).

-

Reagents : Benzyl bromide (1.3 eq), K₂CO₃ (1.5 eq), DMF (solvent).

-

Conditions : Stir at room temperature for 4–6 hours.

-

Workup : Precipitate product with cold water, filter, and dry.

Key Data:

Mechanistic Insight : The base (K₂CO₃) deprotonates the hydroxyl group, enabling nucleophilic attack on benzyl bromide. The reaction proceeds via an SN2 mechanism, forming the benzyl ether.

Oxidation of 8-(Benzyloxy)-5-methylquinoline

Reaction Overview

This two-step method starts with 8-hydroxy-5-methylquinoline. After benzylation, the methyl group at position 5 is oxidized to an aldehyde using selenium dioxide (SeO₂).

Procedure:

Key Data:

Mechanistic Insight : SeO₂ abstracts a hydrogen from the methyl group, forming a selenous acid intermediate that decomposes to release the aldehyde.

Vilsmeier-Haack Formylation

Reaction Overview

The Vilsmeier-Haack reaction introduces the aldehyde group directly onto the quinoline ring. After benzylation of 8-hydroxyquinoline, the 5-position is formylated using POCl₃ and DMF.

Procedure:

Key Data:

Mechanistic Insight : DMF reacts with POCl₃ to generate the Vilsmeier reagent (chloromethyleneiminium chloride), which electrophilically substitutes the quinoline ring at position 5, followed by hydrolysis to the aldehyde.

Oxidation of 8-(Benzyloxy)quinoline-5-carboxylic Acid

Reaction Overview

Though less common, this method involves oxidizing a carboxylic acid precursor to the aldehyde. Selenium dioxide and hydrogen peroxide are used under controlled conditions.

Procedure:

Key Data:

Mechanistic Insight : SeO₂ oxidizes the carboxylic acid to an intermediate selenide, which is hydrolyzed by H₂O₂ to the aldehyde.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Benzylation | Simple, high yield | Requires pre-synthesized aldehyde | 75–93% |

| Methyl Oxidation | Applicable to methyl precursors | Toxic SeO₂, multi-step process | 76–79% |

| Vilsmeier-Haack | Direct formylation | Harsh conditions (POCl₃) | 68–72% |

| Acid Oxidation | Unique pathway for acid derivatives | Low yield, specialized conditions | 64% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(Benzyloxy)quinoline-5-carbaldehyde?

- Methodological Answer : A common approach involves protecting the quinoline hydroxyl group with a benzyl moiety via nucleophilic substitution using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF). Subsequent formylation at the 5-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation followed by reaction with DMF . Optimization of reaction time and temperature is critical to avoid over-oxidation or side products.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify benzyloxy group integration (δ ~5.3 ppm for OCH₂Ph) and aldehyde proton resonance (δ ~10.2 ppm). HRMS (High-Resolution Mass Spectrometry) provides exact mass confirmation (e.g., calculated [M+H]⁺ for C₁₇H₁₃NO₂: 263.0946). Cross-validate with FT-IR to detect carbonyl stretching (~1680 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to limited toxicity data for this compound, adopt universal precautions:

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- Avoid inhalation/contact; store in a cool, dry environment.

- Refer to analogous quinoline derivatives (e.g., 8-hydroxyquinoline) for hazard extrapolation, noting potential irritant properties .

Advanced Research Questions

Q. How can experimental design optimize the regioselective formylation of 8-(Benzyloxy)quinoline?

- Methodological Answer : Employ DoE (Design of Experiments) to screen variables:

- Catalysts : Compare FeCl₃, AlCl₃, or Lewis acid-free conditions.

- Solvents : Polar aprotic solvents (DMF, DCE) enhance electrophilic substitution.

- Temperature : Moderate heating (60–80°C) balances reactivity vs. decomposition.

- Validate outcomes via HPLC-MS to quantify regioselectivity and byproduct formation .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected ¹³C NMR shifts) may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature (VT) NMR to identify dynamic equilibria.

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data.

- X-ray crystallography for unambiguous structural confirmation .

Q. What methodologies enable the application of this compound in medicinal chemistry?

- Methodological Answer :

- Schiff base formation : React the aldehyde with primary amines to generate imine-linked ligands for metal coordination (e.g., antibacterial agents).

- Cross-coupling reactions : Use Suzuki-Miyaura to introduce aryl/heteroaryl groups at the 5-position for structure-activity relationship (SAR) studies.

- In vitro bioassays : Screen derivatives for activity against microbial or cancer cell lines, referencing protocols for analogous quinoline carbaldehydes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.